N-(3-pyridinylmethyl)-1-adamantanamine
Description
N-(3-Pyridinylmethyl)-1-adamantanamine (CAS: 352544-63-9) is a rigid adamantane derivative with a 3-pyridinylmethyl substituent. Its molecular formula is C₁₆H₂₂N₂, and it features a bicyclic adamantane core linked via an amine group to a pyridine ring.
Properties
Molecular Formula |
C16H22N2 |
|---|---|
Molecular Weight |
242.36g/mol |
IUPAC Name |
N-(pyridin-3-ylmethyl)adamantan-1-amine |
InChI |
InChI=1S/C16H22N2/c1-2-12(10-17-3-1)11-18-16-7-13-4-14(8-16)6-15(5-13)9-16/h1-3,10,13-15,18H,4-9,11H2 |
InChI Key |
MQGCWYOYOGXQBU-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NCC4=CN=CC=C4 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCC4=CN=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Adamantane Derivatives
Structural and Functional Group Variations
N-(Adamantan-1-yl)-4-(2-{[(Adamantan-1-yl)carbamothioyl]amino}ethyl)piperazine-1-carbothioamide
- Structure : Features dual adamantane units linked via thiourea and piperazine groups.
- Key Differences : The thiourea and piperazine moieties introduce hydrogen-bonding capacity and conformational flexibility, unlike the rigid pyridine linkage in the target compound. This may enhance receptor binding but reduce metabolic stability .
N-(3-Methoxybenzyl)-1-Adamantanamine
- Structure : Adamantane linked to a methoxybenzyl group.
- Key Differences: The methoxy group provides moderate polarity, but the benzene ring lacks the basicity of pyridine.
N-[(3-Nitrophenyl)methyl]Adamantan-1-amine
- Structure : Nitrophenylmethyl substituent on adamantane.
- Key Differences : The nitro group is strongly electron-withdrawing, which may reduce bioavailability due to increased polarity. In contrast, the pyridine group in the target compound balances polarity and lipophilicity .
D. N-(1-Adamantyl)-3-Aminobenzamide (Compound 35 in )
- Structure: Adamantane linked via a carboxamide to an aminobenzene ring.
- The benzamide moiety is less basic than pyridine, affecting solubility .
Physicochemical Properties
| Property | N-(3-Pyridinylmethyl)-1-Adamantanamine | N-(3-Methoxybenzyl)-1-Adamantanamine | N-(Adamantan-1-yl)-3-Aminobenzamide |
|---|---|---|---|
| Molecular Weight | 242.36 g/mol | 271.40 g/mol | 313.41 g/mol |
| LogP (Predicted) | ~3.5 (moderate lipophilicity) | ~4.2 (higher lipophilicity) | ~2.8 (lower due to carboxamide) |
| Water Solubility | Moderate (pyridine enhances polarity) | Low (methoxybenzyl is less polar) | Low (carboxamide increases polarity) |
| Coordination Potential | High (pyridine can act as a ligand) | None | Moderate (amide groups) |
Key Insights :
- The pyridine group in the target compound improves solubility compared to purely lipophilic derivatives (e.g., methoxybenzyl).
- Adamantane derivatives with carboxamide or thiourea groups (e.g., compound 35) exhibit higher polarity but may face stability issues in biological systems .
Antimicrobial Activity
- Silver(I) Complexes of 1-Adamantanamine (): Nitrate and perchlorate derivatives showed MIC values of 0.02–50 μmol/L against bacteria/fungi. Activity correlates with silver content and ligand rigidity.
Anticancer Potential
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